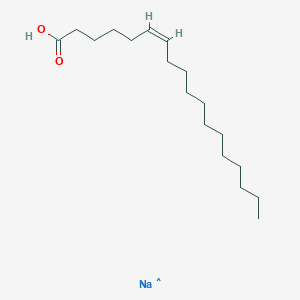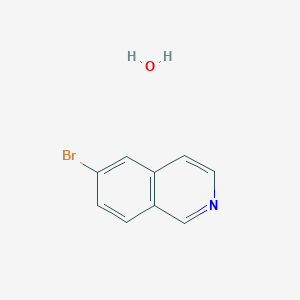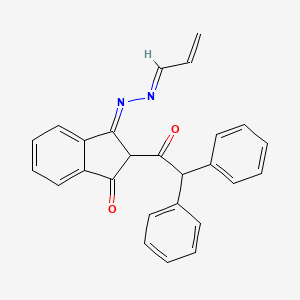
cis-6-Octadecenoic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-6-Octadecenoic acid sodium salt: , also known as petroselinic acid sodium salt, is a monounsaturated fatty acid. It is a positional isomer of oleic acid, with the double bond located at the 6th carbon from the carboxyl end. This compound is commonly found in various plant oils, particularly in coriander and fennel oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of pure petroselinic acid (cis-6-Octadecenoic acid) can be achieved through acid soap crystallization at 4°C in methanol, followed by two urea segregations at room temperature and crystallization at -30°C in acetone . This method ensures high purity and is relatively straightforward.
Industrial Production Methods: Industrial production of cis-6-Octadecenoic acid sodium salt typically involves the extraction of petroselinic acid from plant oils, followed by neutralization with sodium hydroxide to form the sodium salt. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: cis-6-Octadecenoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated fatty acid.
Substitution: The carboxyl group can undergo esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides or anhydrides in the presence of a base for esterification; amines for amidation.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Stearic acid.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
cis-6-Octadecenoic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of cis-6-Octadecenoic acid sodium salt involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes. The compound’s effects on lipid metabolism and signaling pathways are also of significant interest in research .
Comparación Con Compuestos Similares
Oleic acid (cis-9-Octadecenoic acid): A monounsaturated fatty acid with the double bond at the 9th carbon.
Elaidic acid (trans-9-Octadecenoic acid): The trans isomer of oleic acid.
Linoleic acid (cis,cis-9,12-Octadecadienoic acid): A polyunsaturated fatty acid with two double bonds.
Uniqueness: cis-6-Octadecenoic acid sodium salt is unique due to the position of its double bond at the 6th carbon, which imparts distinct chemical and biological properties compared to other octadecenoic acids. Its specific configuration influences its reactivity and interaction with biological systems, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C18H34NaO2 |
|---|---|
Peso molecular |
305.5 g/mol |
InChI |
InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h12-13H,2-11,14-17H2,1H3,(H,19,20);/b13-12-; |
Clave InChI |
LAVLFKDINIGZBD-USGGBSEESA-N |
SMILES isomérico |
CCCCCCCCCCC/C=C\CCCCC(=O)O.[Na] |
SMILES canónico |
CCCCCCCCCCCC=CCCCCC(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)







![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)

